molecular formula C5H7ClN2O2 B12359930 6-(Chloromethyl)-1,3-diazinane-2,4-dione

6-(Chloromethyl)-1,3-diazinane-2,4-dione

Cat. No.: B12359930
M. Wt: 162.57 g/mol
InChI Key: QLLIYXKBVWKDHB-UHFFFAOYSA-N
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Description

6-(chloromethyl)pyrimidine-2,4(1h,3h)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)pyrimidine-2,4(1h,3h)-dione typically involves the chlorination of pyrimidine derivatives. One common method is the chlorination of uracil derivatives using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of 6-(chloromethyl)pyrimidine-2,4(1h,3h)-dione may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)pyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Oxidized pyrimidine derivatives.

    Reduction: Reduced pyrimidine derivatives with altered oxidation states.

Mechanism of Action

The mechanism of action of 6-(chloromethyl)pyrimidine-2,4(1h,3h)-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-methyluracil: Similar in structure but lacks the chloromethyl group.

    2,4-dichloropyrimidine: Contains two chlorine atoms but lacks the methyl group.

    6-chlorouracil: Similar but without the methyl group.

Properties

Molecular Formula

C5H7ClN2O2

Molecular Weight

162.57 g/mol

IUPAC Name

6-(chloromethyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H7ClN2O2/c6-2-3-1-4(9)8-5(10)7-3/h3H,1-2H2,(H2,7,8,9,10)

InChI Key

QLLIYXKBVWKDHB-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)NC1=O)CCl

Origin of Product

United States

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